molecular formula C₁₂H₇D₅O₃ B1162566 (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Cat. No.: B1162566
M. Wt: 209.25
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is a deuterium-labeled aromatic compound that serves as a critical analytical reference standard in pharmaceutical research. Its primary research application is in the quality control and metabolic studies of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, where it is used to identify and quantify specific process-related impurities . The incorporation of five deuterium atoms provides a distinct mass spectrometric signature, making this compound invaluable for trace-level analysis using sophisticated techniques like LC-MS. This allows researchers to precisely monitor the formation of this impurity during drug synthesis and ensure the final pharmaceutical product meets stringent regulatory specifications for purity and safety . By utilizing this stable isotope-labeled analog, scientists can achieve highly accurate and reliable data, supporting the development and manufacturing of high-quality cardiovascular medications. This product is intended for research and further manufacturing applications as a chemical standard and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C₁₂H₇D₅O₃

Molecular Weight

209.25

Origin of Product

United States

Reactivity, Reaction Mechanisms, and Mechanistic Probing Utilizing E Ethyl 4 Oxo 4 Phenyl D5 but 2 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The presence of both a ketone and an α,β-unsaturated ester functionality allows for competitive nucleophilic attack. The regioselectivity of these additions is influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions.

Soft nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon in a conjugate or 1,4-addition, commonly known as the Michael reaction. tamu.educhadsprep.com This is a widely used carbon-carbon bond-forming reaction. For instance, the reaction of chalcones (a class of compounds structurally related to the title compound) with nucleophiles like ethyl acetoacetate (B1235776) or thiols proceeds via a Michael addition mechanism. tamu.eduresearchgate.net In the case of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, the reaction with a soft nucleophile (Nu⁻) would proceed as follows:

Step 1: Nucleophilic attack at the β-carbon. Step 2: Formation of a resonance-stabilized enolate intermediate. Step 3: Protonation of the enolate to yield the final 1,4-adduct.

The general scheme for the Michael addition of a chalcone (B49325) is well-documented, providing a model for the reactivity of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. researchgate.net Studies on similar α,β-unsaturated carbonyl compounds have shown that this reaction is a cornerstone for the synthesis of more complex molecules. beilstein-journals.org

Table 1: Representative Michael Donors and Their Expected Adducts with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Michael Donor Nucleophilic Atom Expected Product Type
Diethyl malonate Carbon 3-(d5-Benzoyl)-4-(diethoxycarbonyl)butanoate
Thiophenol Sulfur Ethyl 3-(phenylthio)-4-oxo-4-(phenyl-d5)butanoate

Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition directly to the carbonyl carbon of the ketone. This is due to the greater electrostatic attraction between the hard nucleophile and the hard electrophilic carbonyl carbon. The resulting product would be a tertiary alcohol. However, the α,β-unsaturated system can still lead to mixtures of 1,2- and 1,4-addition products, depending on the specific reagents and conditions.

The deuterium (B1214612) labeling on the phenyl ring of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is a powerful tool for mechanistic investigation. researchgate.netchem-station.comacs.org While the d5-phenyl group is not at a site of bond-breaking or bond-formation in the primary reaction, it can influence the reaction through secondary kinetic isotope effects (KIEs). These small changes in reaction rate upon isotopic substitution can provide valuable information about the transition state structure.

For example, a change in the hybridization of the carbons in the phenyl ring during the reaction, or steric effects involving the ring, could be reflected in the KIE. Furthermore, in more complex reaction pathways where the phenyl ring might be involved in subsequent steps or side reactions, the deuterium label acts as an unambiguous tracer. researchgate.net In mass spectrometry analysis of reaction products and intermediates, the +5 mass unit shift provides a clear signature to follow the benzoyl portion of the molecule.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The electron-deficient alkene of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate makes it an excellent dienophile in Diels-Alder reactions. chemistrysteps.comorganic-chemistry.org

In a typical Diels-Alder reaction, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate would react with a conjugated diene to form a six-membered ring. wikipedia.org The electron-withdrawing benzoyl and ester groups activate the double bond for this [4+2] cycloaddition. The reaction is typically concerted and stereospecific.

Table 2: Hypothetical Diels-Alder Reactions with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate as the Dienophile

Diene Expected Cycloadduct
1,3-Butadiene Ethyl 4-(phenyl-d5)carbonyl-cyclohex-4-ene-1-carboxylate
Cyclopentadiene Ethyl 3-(phenyl-d5)carbonyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate (endo/exo mixture)

The molecule can also participate in other cycloadditions, such as [2+2] cycloadditions with alkenes upon photochemical activation, to form cyclobutane (B1203170) derivatives.

The study of kinetic isotope effects (KIEs) is particularly insightful in cycloaddition reactions. acs.orgacs.org Secondary deuterium KIEs can help determine the degree of synchronicity in the transition state of a Diels-Alder reaction. For a perfectly synchronous reaction, where both new sigma bonds are formed to the same extent in the transition state, the KIEs at both ends of the dienophile would be similar. Conversely, an asynchronous transition state would result in different KIEs.

While the d5-label on the phenyl group is remote from the reacting double bond, subtle long-range electronic effects or changes in hyperconjugation during the transition state could potentially be measured. More significantly, if the phenyl ring were to have any steric interaction that is altered in the transition state, a small KIE might be observed. Precise KIE measurements can thus provide a detailed picture of the geometry and electronic nature of the Diels-Alder transition state. acs.orgacs.org

Rearrangement Reactions and Fragmentation Processes

The study of molecular rearrangements and fragmentation is fundamental to understanding reaction mechanisms and molecular stability. The deuterated phenyl group in (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is instrumental in elucidating these pathways.

While specific studies on the photochemical and thermal rearrangements of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate are not extensively documented, the reactivity of the parent compound and related chalcone structures suggests potential pathways. Chalcones and their derivatives are known to undergo various rearrangements, such as retro-Diels-Alder reactions, under certain conditions. omicsonline.org For the deuterated compound, any rearrangement involving the phenyl group could be meticulously tracked using mass spectrometry to confirm the integrity of the d5-phenyl moiety within the rearranged product.

Pericyclic and sigmatropic rearrangements involve the concerted reorganization of electrons within a cyclic transition state. The use of isotopically labeled compounds is a classic strategy for probing the mechanisms of these reactions. In hypothetical sigmatropic rearrangements involving (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, the position of the deuterium atoms could be monitored to distinguish between different possible mechanistic pathways.

Deuterium isotope effects on chemical shifts have proven valuable in studying tautomeric equilibria, a form of rearrangement, in related systems like β-thioxoketones. mdpi.com A similar approach could be applied to investigate any potential rearrangements of the title compound, where changes in the NMR spectrum would indicate migration or transformation of the deuterated phenyl group.

Chemoselective Oxidation and Reduction Chemistry

The presence of multiple reactive sites—an α,β-unsaturated C=C bond, a ketone carbonyl, and an ester group—makes chemoselectivity a key challenge in the reactions of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate.

The selective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, known as 1,4-reduction or conjugate reduction, is a common and important transformation. For α,β-unsaturated esters, the electron-deficient C=C bond is often preferentially reduced, leaving the ketone and ester carbonyls intact. mdpi.com

Various catalytic systems have been developed to achieve high chemoselectivity in this transformation. organic-chemistry.org Iridium-based catalysts, for example, have been shown to be highly efficient for the 1,4-reduction of α,β-unsaturated esters using formic acid as a hydride donor. mdpi.com Other successful methods employ copper hydride reagents or palladium catalysts. organic-chemistry.org In the context of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, these methods would be expected to yield (E)-Ethyl 4-Oxo-4-phenyl-d5-butanoate. Deuterium labeling experiments are frequently used to elucidate the mechanism of such reductions, for instance, to confirm the origin of the hydride. mdpi.com

Table 1: Catalytic Systems for Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds
Catalyst SystemHydride SourceKey FeaturesReference
Iridium complex with 2-(4,5-dihydroimidazol-2-yl)quinoline ligandFormic AcidHigh chemoselectivity for C=C bond in water; efficient for esters and amides. mdpi.com
Copper Hydride (Stryker's Reagent) with BDP LigandPMHS (Polymethylhydrosiloxane)Smoothly effects conjugate reduction on a variety of substrates. organic-chemistry.org
Palladium on Carbon (Pd/C) with DiphenylsulfideH₂ GasSelectively reduces olefins without affecting aromatic carbonyls or halogens. organic-chemistry.org
Organocatalyst (chiral imidazolidinone)Hantzsch EsterEnantioselective reduction of α,β-unsaturated aldehydes. organic-chemistry.org

The oxidation of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate can lead to various products depending on the oxidant and reaction conditions. Studies on the oxidation of the related 4-oxo-4-phenyl butanoic acid with chromium(VI) reagents show that the reaction proceeds via an enol intermediate. orientjchem.org

In mass spectrometry, the fragmentation patterns of molecules provide structural information. For chalcones and related α,β-unsaturated ketones, common fragmentation pathways include the loss of the phenyl group or the substituted styryl radical, as well as the loss of carbon monoxide (CO). researchgate.netnih.govoak.go.kr The d5-label on the phenyl ring of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate serves as an unambiguous marker to identify fragments containing this ring. For instance, the loss of the phenyl radical from the protonated molecule would result in a neutral loss of 82 Da (C₆D₅•) instead of 77 Da (C₆H₅•) for the non-deuterated analog. This allows for clear elucidation of fragmentation mechanisms.

Table 2: Predicted Mass Spectrometry Fragmentation of [M+H]⁺ for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate
Fragmentation PathwayNeutral LossPredicted Mass of Neutral Loss (Da)Predicted Fragment m/zReference for Pathway
Loss of Phenyl RadicalC₆D₅•82[M+H - 82]⁺ nih.gov
Loss of Benzoyl RadicalC₆D₅CO•110[M+H - 110]⁺ oak.go.kr
Loss of Carbon MonoxideCO28[M+H - 28]⁺ nih.gov
Loss of WaterH₂O18[M+H - 18]⁺ nih.gov

Acid-Base Catalyzed Transformations and Tautomerism Studies

The structure of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate contains a ketone and an ester, reminiscent of β-dicarbonyl compounds, which are well-known to exhibit keto-enol tautomerism. researchgate.netresearchgate.net The protons on the carbon alpha to the ketone (the C3 position) can be removed by a base, leading to an enolate that can then be protonated on the oxygen to form an enol tautomer.

The equilibrium between the keto and enol forms is sensitive to factors like solvent polarity and the nature of substituents. researchgate.netemerginginvestigators.org The study of this equilibrium is vital as the different tautomers can exhibit distinct reactivity. emerginginvestigators.org Deuterated solvents and isotopic labeling are key tools for investigating the kinetics and thermodynamics of tautomerization. emerginginvestigators.org For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, while the phenyl group is deuterated, studying its behavior in deuterated solvents using NMR spectroscopy would provide detailed information on the tautomeric equilibrium and the kinetics of interconversion. Acid and base catalysis can significantly accelerate the rate of tautomerization by facilitating proton removal and addition.

Keto-Enol Tautomerism and Deuterium Exchange Kinetics

Keto-enol tautomerism is a fundamental equilibrium between a carbonyl compound (the keto form) and its corresponding enol. masterorganicchemistry.com This process is typically catalyzed by either acid or base. masterorganicchemistry.com For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, the situation is nuanced. Structurally similar to chalcones (α,β-unsaturated ketones), it lacks an α-proton adjacent to the ketone, a typical requirement for enolization. However, the extended conjugation and the presence of the ester group introduce the possibility of forming an enolate under basic conditions, which could then be protonated (or deuterated) to form an enol.

The kinetics of deuterium exchange can provide a quantitative measure of the lability of protons in a molecule. In the context of our target compound, while the phenyl deuterons are generally stable, any exchange would indicate an unexpected activation of the C-D bonds. More relevant would be the study of the exchange of the vinylic protons in the non-deuterated analog in a deuterated solvent, which would provide information on the stability of the corresponding carbanionic intermediates. Studies on other carbonyl compounds have shown that such exchanges can be readily monitored by techniques like NMR spectroscopy. For example, the tautomeric equilibria of acetoacetic acid are strongly solvent-dependent, with the enol form ranging from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Tautomerism

FactorInfluence on EquilibriumRelevance to (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate
Substitution More substituted enols are generally more stable.The compound's structure is fixed, but this is a key consideration in related systems.
Conjugation Extended conjugation stabilizes the enol form.The α,β-unsaturated system provides inherent conjugation.
Hydrogen Bonding Intramolecular hydrogen bonding can stabilize the enol.Not directly applicable to the parent molecule, but relevant for potential reaction intermediates.
Aromaticity If the enol is part of an aromatic system, it is highly favored.Not directly applicable.
Solvent Polar solvents can influence the equilibrium through hydrogen bonding.The choice of solvent would be critical in any experimental study of its tautomerism.

Probing Mechanisms of Catalysis with Deuterated Analogues

The true utility of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate lies in its application as a mechanistic probe in various catalytic reactions. The deuterated phenyl group can help to elucidate the involvement of this moiety in the reaction mechanism through the measurement of kinetic isotope effects.

A primary KIE (kH/kD > 1) is observed when a C-H/C-D bond is broken in the rate-determining step of a reaction. princeton.edu A secondary KIE can be observed when the deuterated bond is not broken but its hybridization changes during the rate-determining step. princeton.edu An inverse KIE (kH/kD < 1) can also occur.

One area where this deuterated compound would be particularly useful is in the study of Michael additions, a key reaction of α,β-unsaturated carbonyl compounds. researchgate.net By comparing the rate of a Michael addition to (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate with its non-deuterated counterpart, one could determine if the phenyl ring participates in stabilizing any intermediates or transition states. For instance, if a reaction mechanism involves a step where the aromaticity of the phenyl ring is transiently disrupted, a significant KIE might be expected.

Another important application is in the study of catalytic reductions. The reduction of the double bond or the carbonyl group of chalcone derivatives can be achieved using various catalysts. youtube.com A study on the reduction of chain-deuterated chalcones has demonstrated the utility of such compounds in mechanistic investigations. amanote.com By using (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in a catalytic hydrogenation reaction, one could probe whether any C-H activation of the phenyl ring occurs, for example, through ortho-metalation, which is a known mechanistic pathway in some transition metal-catalyzed reactions. nih.gov

Table 2: Potential Applications in Mechanistic Probing

Reaction TypeMechanistic Question to be AnsweredExpected Outcome if Phenyl Ring is Involved in RDS
Michael Addition Does the phenyl ring stabilize the transition state or any intermediates through resonance or other electronic effects?A secondary kinetic isotope effect might be observed.
Catalytic Hydrogenation Does the catalyst interact with the phenyl ring during the reduction of the double bond or carbonyl group?A kinetic isotope effect could indicate transient metalation or other interactions.
Heck Coupling In a reaction where the phenyl ring itself is a reactant, what is the nature of the C-H bond activation step?A primary kinetic isotope effect would be expected if C-D bond cleavage is rate-determining.
Photochemical Reactions Does the excited state of the molecule involve changes in the geometry or electronic structure of the phenyl ring?Kinetic isotope effects could provide insights into the nature of the excited state.

Advanced Spectroscopic and Analytical Methodologies for the Characterization and Mechanistic Investigation of E Ethyl 4 Oxo 4 Phenyl D5 but 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, specific NMR techniques are employed to confirm the position of the isotopic labels and to gain a complete picture of the molecule's structure and stereochemistry.

Deuterium (B1214612) NMR (²H NMR) for Positional Elucidation and Isotopic Purity Determination

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it the definitive method for confirming the location of deuterium labels within a molecule. In the case of (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, the deuterons are located on the phenyl ring. The ²H NMR spectrum would exhibit signals in the aromatic region, confirming that the isotopic labeling is confined to the phenyl group.

Furthermore, ²H NMR is a powerful technique for assessing isotopic purity. The integration of the deuterium signals, compared against a calibrated internal standard, allows for the quantification of the deuterium content. The absence of significant signals in other regions of the spectrum confirms the specific d5-phenyl labeling. The isotopic purity is determined by comparing the observed signal intensity to that expected for 100% incorporation, providing a precise measure of the isotopic enrichment. This technique is crucial in metabolic studies where labeled compounds are used to trace biochemical pathways. osti.gov

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants (with emphasis on deuterium-induced shifts)

¹H and ¹³C NMR provide the foundational data for structural assignment. The (E)-stereochemistry of the alkene is readily confirmed in the ¹H NMR spectrum by the large vicinal coupling constant (J) between the two olefinic protons, which is typically around 16 Hz. rsc.org

The introduction of deuterium on the phenyl ring has distinct effects on both ¹H and ¹³C NMR spectra:

¹H NMR: The complex multiplet typically seen for a phenyl group between δ 7.4-8.0 ppm is absent, replaced by very small residual signals if isotopic purity is less than 100%. The remaining signals correspond to the ethyl ester and the vinyl protons.

¹³C NMR: The most significant effect is on the signals of the deuterated carbons. A carbon atom directly bonded to a deuterium atom (C-D) exhibits a characteristic splitting pattern (typically a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus) and a noticeable upfield shift, known as a deuterium-induced isotope shift. The quaternary carbon of the phenyl ring attached to the carbonyl group would also experience a smaller, two-bond isotope shift.

The expected chemical shifts and coupling constants, based on analogous structures, are summarized below.

Illustrative ¹H and ¹³C NMR Data for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate Note: This table is illustrative, based on known values for similar non-deuterated compounds and established principles of NMR spectroscopy. Actual values may vary.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling (J, Hz) ¹³C Chemical Shift (δ, ppm) Notes on Deuterium Effects
-CH₃ (ethyl)~1.3Triplet, J ≈ 7.1~14.0No significant effect.
-CH₂- (ethyl)~4.2Quartet, J ≈ 7.1~61.0No significant effect.
H-2 (vinyl)~7.0Doublet, J ≈ 16~135.0
H-3 (vinyl)~7.5Doublet, J ≈ 16~140.0
C-1 (ester C=O)--~165.0
C-4 (keto C=O)--~189.0
C-ipso (Ph-d5)--~134.0Experiences a small upfield isotope shift.
C-ortho (Ph-d5)--~128.0Signal is a triplet, shifted upfield.
C-meta (Ph-d5)--~129.0Signal is a triplet, shifted upfield.
C-para (Ph-d5)--~133.0Signal is a triplet, shifted upfield.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. researchgate.netgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. princeton.eduyoutube.com For this molecule, COSY would show a cross-peak between the two vinyl protons (H-2 and H-3) and another between the methyl and methylene (B1212753) protons of the ethyl group, confirming these two separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. researchgate.netgithub.io It allows for the unambiguous assignment of the H-2/C-2, H-3/C-3, and the ethyl group proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical as it shows correlations between protons and carbons over two to three bonds, connecting the different parts of the molecule. princeton.eduyoutube.com Key correlations would include the vinyl proton H-3 to the ketone carbonyl carbon (C-4) and the ipso-carbon of the phenyl ring, and the H-2 proton to the ester carbonyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. For (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, a NOESY experiment can further confirm the (E) geometry of the double bond by showing the absence of a strong spatial correlation between the two vinyl protons, which would be expected in the corresponding (Z)-isomer. researchgate.netprinceton.edu

Illustrative 2D NMR Correlations for Structural Confirmation

Technique Key Expected Correlations Information Gained
COSY H-2 ↔ H-3; -CH₂- ↔ -CH₃Confirms vinyl and ethyl spin systems.
HSQC H-2 ↔ C-2; H-3 ↔ C-3; -CH₂- ↔ C-CH₂; -CH₃ ↔ C-CH₃Assigns directly bonded C-H pairs.
HMBC H-3 ↔ C-4 (ketone); H-3 ↔ C-ipso; H-2 ↔ C-1 (ester)Connects the phenyl-keto, vinyl, and ethyl ester fragments.
NOESY Absence of strong H-2 ↔ H-3 cross-peakConfirms (E)-stereochemistry.

In-situ NMR for Real-time Reaction Monitoring and Mechanistic Insights

In-situ or real-time NMR spectroscopy is a powerful method for studying reaction mechanisms by monitoring the concentrations of reactants, intermediates, and products directly in the NMR tube as the reaction progresses. nd.edu For (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, this technique could be applied to investigate various transformations. For example, the reduction of the ketone or the conjugate addition to the α,β-unsaturated system could be followed in real-time. By tracking the appearance and disappearance of signals corresponding to specific species, one can determine reaction kinetics, identify transient intermediates, and gain a deeper understanding of the reaction pathway. The presence of the d5-phenyl group provides a clean spectroscopic window in the ¹H NMR spectrum, simplifying the analysis of the reacting aliphatic portion of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula and isotopic composition, of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Enrichment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of a molecule. nih.gov For (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, HRMS is used to verify that the experimental mass corresponds to the theoretical exact mass of the molecular formula C₁₂H₇D₅O₃. clearsynth.com

Molecular Formula Confirmation via HRMS

Property Value
Molecular Formula C₁₂H₇D₅O₃
Theoretical Exact Mass 209.0995
Observed Mass (Hypothetical) 209.0993
Mass Accuracy (ppm) < 1 ppm

Beyond confirming the molecular formula, HRMS is instrumental in analyzing the isotopic enrichment. The mass spectrometer can resolve the isotopic distribution of the molecular ion peak cluster. By comparing the experimentally observed distribution with the theoretically calculated pattern for a molecule containing five deuterium atoms, one can confirm the number of deuterium atoms incorporated and quantify the level of isotopic enrichment. researchgate.netresearchgate.net This analysis is vital for ensuring the quality and reliability of the isotopically labeled standard for its use in quantitative or mechanistic studies. nih.gov

Fragmentation Pattern Analysis using Electron Ionization (EI) and Electrospray Ionization (ESI) for Structural Elucidation

Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules. For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, both Electron Ionization (EI) and Electrospray Ionization (ESI) provide critical information, with the deuterated phenyl ring serving as a distinctive marker.

Under EI, which involves high energy leading to extensive fragmentation, the molecular ion (M•+) is often observed. The fragmentation of chalcones and related enones under EI is well-documented and typically involves cleavages at the bonds adjacent to the carbonyl groups. researchgate.netnih.govlibretexts.org The primary fragmentation pathways for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate are expected to be alpha-cleavages on either side of the ketone. libretexts.org This results in the formation of a benzoyl cation and an acylium ion. The key diagnostic feature is the mass of the benzoyl cation; for the deuterated compound, this ion, [C₆D₅CO]⁺, would be observed at m/z 110, a clear 5-dalton shift from the m/z 105 peak of its non-deuterated analog. researchgate.net Another significant fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) from the ester, followed by the loss of carbon monoxide.

ESI is a softer ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. rsc.org This allows for the clear determination of the molecular weight. For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, the protonated molecule would appear at m/z 210.2, confirming the elemental composition and the presence of the five deuterium atoms. While ESI itself causes little fragmentation, increasing the cone voltage can induce "in-source" collision-induced dissociation, which can be used to differentiate isomers. researchgate.net

A comparative analysis of the expected primary fragments in EI-MS is presented below.

Table 1: Predicted Major EI-MS Fragments of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate and its Non-Deuterated Analog

Fragment Ion Structure Predicted m/z (Deuterated) Predicted m/z (Non-Deuterated)
Benzoyl Cation [C₆D₅CO]⁺ 110 105
Phenyl Cation [C₆D₅]⁺ 82 77
Loss of Ethoxy Group [M - OC₂H₅]⁺ 164 159
Acylium Ion [M - C₆D₅CO]⁺ 105 105

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is indispensable for confirming fragmentation pathways and differentiating between isomers. In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 210 for the title compound) is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas. rsc.org The resulting product ions provide unambiguous structural information.

For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, MS/MS analysis would definitively confirm the location of the deuterium labels. The fragmentation of the [M+H]⁺ ion would produce a series of product ions, and by tracking the mass of the deuterium-labeled fragments, the position of the label can be confirmed. For instance, the prominent product ion corresponding to the deuterated benzoyl group ([C₆D₅CO]⁺) at m/z 110 would confirm that the deuterium atoms are on the phenyl ring and not elsewhere in the molecule. This is crucial for distinguishing it from a potential isomer like (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate-d₅, where the deuterium atoms might be on the butenoate backbone.

Furthermore, MS/MS experiments can reveal complex fragmentation reactions and rearrangements. gre.ac.uk The use of deuterated standards is a well-established method to verify proposed fragmentation mechanisms, as the mass shifts in the product ions confirm the atoms involved in bond cleavages and rearrangements. nih.gov The product ion spectra of chalcones are known to be dependent on the position of substituents, allowing for clear differentiation of isomers. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule and is highly sensitive to isotopic substitution.

Vibrational Analysis of Carbonyl and Olefinic Functional Groups

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate possesses several characteristic functional groups that give rise to distinct peaks in its IR and Raman spectra. The key vibrations are associated with the two carbonyl (C=O) groups and the olefinic (C=C) double bond.

The molecule is an α,β-unsaturated ketone and ester. The carbonyl stretching vibration (νC=O) is typically very strong in the IR spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com For this compound, two C=O stretches are expected:

Ketone C=O: This carbonyl is conjugated with both the phenyl ring and the C=C double bond. Conjugation delocalizes the π-electrons, weakening the C=O bond and lowering its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). pg.edu.pl The expected frequency for this conjugated ketone is in the range of 1660 - 1685 cm⁻¹ . researchgate.net

Ester C=O: The ester carbonyl is also conjugated with the C=C double bond. This conjugation lowers its vibrational frequency from that of a saturated ester (~1735-1750 cm⁻¹). The expected frequency is in the range of 1710 - 1730 cm⁻¹ . youtube.com

Olefinic C=C: The stretching vibration of the carbon-carbon double bond (νC=C) in the enone system is also observable, typically in the range of 1600 - 1640 cm⁻¹ . Its intensity in the IR spectrum can be variable. In the Raman spectrum, this C=C stretch is often strong. mdpi.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

Functional Group Type of Vibration Predicted Wavenumber (cm⁻¹) Expected IR Intensity
Ketone Carbonyl C=O Stretch 1660 - 1685 Strong
Ester Carbonyl C=O Stretch 1710 - 1730 Strong
Olefinic C=C Stretch 1600 - 1640 Medium to Strong

Isotopic Shifts in Vibrational Frequencies due to Deuteration

The replacement of the five protons on the phenyl ring with deuterium atoms has a significant and predictable effect on the vibrational spectrum. ajchem-a.com This phenomenon, known as the isotopic effect, arises from the change in the reduced mass of the vibrating atoms. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass (ν ∝ 1/√µ). libretexts.orgoregonstate.edu Since deuterium is approximately twice as massive as protium (B1232500), C-D bonds vibrate at a lower frequency than C-H bonds.

The most dramatic effect is the shift of the aromatic C-H stretching bands from their usual region of ~3000-3100 cm⁻¹ to a much lower frequency range of ~2200-2300 cm⁻¹ for the C-D stretches. nih.gov This provides a clear spectral window to confirm the deuteration of the aromatic ring.

Furthermore, the increased mass of the phenyl-d₅ group causes more subtle shifts in the vibrations of the adjacent conjugated system. libretexts.orgajchem-a.com Since the phenyl ring is electronically and mechanically coupled to the ketone carbonyl and the olefinic double bond, its mass influences their vibrational frequencies. This coupling will likely cause a small redshift (shift to lower wavenumber) of a few cm⁻¹ in the ν(C=O) and ν(C=C) bands compared to the non-deuterated analog. ajchem-a.com While small, this shift is often detectable with modern spectrometers and provides further confirmation of the structure.

Table 3: Predicted Isotopic Shifts due to Phenyl-d₅ Deuteration

Vibration Wavenumber Range (Non-Deuterated) Predicted Wavenumber Range (Deuterated) Expected Shift
Aromatic C-H Stretch ~3000-3100 cm⁻¹ N/A Disappearance
Aromatic C-D Stretch N/A ~2200-2300 cm⁻¹ Appearance
Ketone C=O Stretch ~1662-1687 cm⁻¹ ~1660-1685 cm⁻¹ Small Redshift
Olefinic C=C Stretch ~1602-1642 cm⁻¹ ~1600-1640 cm⁻¹ Small Redshift

X-ray Crystallography and Solid-State Characterization (if single crystals available)

As of the current literature survey, a single-crystal X-ray diffraction structure for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate or its non-deuterated analog has not been reported in publicly accessible databases.

Should single crystals of sufficient quality be grown, X-ray crystallography would provide the definitive solid-state structure. This analysis would unambiguously determine:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the crystalline state. This would reveal the planarity of the enone backbone and the dihedral angle between the phenyl ring and the adjacent carbonyl group.

Stereochemistry: Confirmation of the (E)-configuration about the olefinic double bond.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking between phenyl rings, which govern the solid-state architecture.

It is also worth noting that deuteration can sometimes lead to different crystal packing arrangements compared to the hydrogenated analog, a phenomenon known as isotopic polymorphism. rsc.org While this is more common in systems with strong hydrogen bonds, it can also occur in systems with weaker interactions. Therefore, the crystal structure of the d₅-compound may not be identical to that of its d₀-counterpart. rsc.org

Determination of Molecular Geometry and Conformational Preferences in the Solid State

To determine the precise three-dimensional arrangement of atoms in (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, single-crystal X-ray diffraction would be the definitive technique. This method would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For chalcone-type structures, key parameters of interest include the planarity of the α,β-unsaturated carbonyl system and the dihedral angle between the phenyl ring and the enone moiety. The substitution of protium with deuterium on the phenyl ring is not expected to significantly alter the molecular geometry compared to its non-deuterated counterpart. However, empirical data from X-ray crystallography is necessary for a definitive description.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for verifying the purity of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., chiral separations for enantiomers)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. For a compound like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, a reversed-phase HPLC method would likely be developed. sielc.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

While the target molecule is not chiral, if it were used as a starting material for the synthesis of a chiral derivative, as seen in related compounds, chiral HPLC would be necessary to separate the resulting enantiomers. researchgate.net The development of such a method would involve screening various chiral stationary phases (e.g., polysaccharide-based columns) and optimizing the mobile phase to achieve baseline separation of the enantiomers. researchgate.net

A hypothetical HPLC method development summary is presented below, based on common practices for similar analytes.

ParameterTypical ConditionPurpose
Column C18, 5 µm, 250 x 4.6 mmStandard reversed-phase separation
Mobile Phase Acetonitrile:Water gradientElution of the analyte
Flow Rate 1.0 mL/minStandard analytical flow
Detection UV at ~254 nm or ~300 nmDetection of the conjugated system
Temperature Ambient or controlled (e.g., 25 °C)Ensure reproducible retention times

This table represents a hypothetical starting point for method development and is not based on experimental data for the specific target compound.

Gas Chromatography (GC) for Volatile Derivatives and Quantitative Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the target compound may have limited volatility, GC analysis could be feasible. More commonly, GC is used for the analysis of related, more volatile, or thermally stable derivatives. For quantitative analysis, a stable internal standard would be added to both calibration standards and samples to ensure accuracy. The development of a GC method would require optimization of the temperature program, inlet parameters, and detector settings. Without specific experimental work on (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, any proposed GC method would be purely theoretical.

Computational and Theoretical Studies on E Ethyl 4 Oxo 4 Phenyl D5 but 2 Enoate

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio (from the beginning) methods, are foundational for understanding the intrinsic properties of a molecule in its ground state. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. tandfonline.com

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the optimized geometry—must be determined. For a flexible molecule like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, this involves a conformational analysis to find the global minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer This table is illustrative, based on typical results for chalcone (B49325) derivatives.

Parameter Bond/Angle Theoretical Value (B3LYP/6-311++G(d,p))
Bond Length C=O (Ketone) ~1.23 Å
C=C (Enone) ~1.35 Å
C-C (Enone) ~1.48 Å
Bond Angle C=C-C (Enone) ~121°
C-C=O (Ketone) ~119°
Dihedral Angle C-C-C=O ~180° (trans)

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Maps, Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Research Findings: The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For chalcones, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies This table is illustrative, based on typical DFT results for chalcones.

Parameter Energy (eV) Significance
HOMO Energy ~ -6.5 eV Electron-donating ability
LUMO Energy ~ -2.8 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 3.7 eV Chemical stability and reactivity nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification.

Research Findings:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netbiointerfaceresearch.com For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, calculations would predict the chemical shifts for the ethyl group protons and carbons, as well as the vinylic protons. Crucially, the calculation would confirm the absence of signals in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR, the signals for the deuterated carbons of the phenyl ring would be predicted to have a lower intensity and show splitting due to carbon-deuterium coupling. sigmaaldrich.compitt.edu

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are used to identify characteristic functional group vibrations. mdpi.com For the target molecule, strong vibrational modes would be predicted for the C=O stretching of the ketone and ester groups, as well as the C=C stretching of the enone system. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96) for better comparison. mdpi.com

Molecular Dynamics Simulations

While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time, providing insights into its flexibility and interactions with its environment. nih.govrsc.org

MD simulations model the molecule's behavior in a simulated solvent box, revealing how it twists, turns, and flexes at a given temperature.

Research Findings: For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, an MD simulation in a solvent like water or ethanol (B145695) would show the dynamics of the ethyl and deuterated phenyl groups. Key metrics like the Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the molecule's conformation over the simulation time (e.g., hundreds of nanoseconds). nih.govnih.gov The simulation would likely show that while the core enone structure remains relatively rigid and planar, the terminal ethyl group exhibits significant conformational freedom. This type of analysis is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.

The solvent environment can significantly influence a molecule's structure and reactivity. MD simulations are ideal for exploring these effects.

Research Findings: Simulations can reveal the specific arrangement of solvent molecules around the solute, forming a "solvation shell." For the target compound, polar solvents like water would form strong hydrogen bonds with the carbonyl oxygens. nih.gov This solvation can stabilize the ground state and influence the energy barriers of reactions. Furthermore, MD simulations are extensively used to study how a ligand like a chalcone derivative interacts with a catalytic species, such as an enzyme active site. nih.govpensoft.net By simulating the complex, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), calculate binding free energies, and understand the dynamic stability of the ligand within the binding pocket, which is fundamental to rational drug design. rsc.orgresearchgate.net

Reaction Pathway Modeling and Transition State Calculations

Computational modeling of reaction pathways is a cornerstone of modern physical organic chemistry, providing a framework to visualize and quantify the energetic landscape of a chemical transformation. For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, these studies are particularly valuable for understanding how deuteration of the phenyl group influences reactivity.

The elucidation of reaction mechanisms through computational means involves mapping the potential energy surface of a reaction. This process identifies the most energetically favorable route from reactants to products, passing through one or more transition states. For a compound like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, a common reaction to study would be its behavior in the presence of nucleophiles or its susceptibility to isomerization.

Theoretical calculations, typically employing density functional theory (DFT), can be used to model these processes. For instance, in a hypothetical Michael addition reaction, the energy barrier for the approach of a nucleophile to the β-carbon of the enoate system can be calculated. The presence of the deuterium (B1214612) atoms on the phenyl ring is not expected to have a significant primary kinetic isotope effect on reactions at the α,β-unsaturated system, as the C-D bonds are not directly broken or formed. However, secondary effects on the electronic nature of the phenyl ring could subtly influence the stability of intermediates and transition states.

Research on related chalcone derivatives has demonstrated the utility of DFT calculations in understanding their reactivity. biointerfaceresearch.com These studies often compute key quantum chemical descriptors to predict the most likely sites for nucleophilic or electrophilic attack. biointerfaceresearch.com

Table 1: Hypothetical Calculated Energy Barriers for the Michael Addition of a Nucleophile to (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Reaction StepCalculated Energy Barrier (kcal/mol)
Nucleophilic attack on β-carbon15.2
Proton transfer to α-carbon5.8
Overall Activation Energy 15.2

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for deducing reaction mechanisms. unam.mxnih.gov A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking or formation. wikipedia.org

For (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, the deuteration is on the phenyl ring. Therefore, any reaction that involves the cleavage of a C-H bond on the phenyl ring in its rate-determining step would be expected to show a significant primary KIE. An example would be electrophilic aromatic substitution on the deuterated phenyl ring. The C-D bond is stronger than the C-H bond, leading to a higher activation energy and a slower reaction rate for the deuterated compound. youtube.com

Computational methods can predict the magnitude of KIEs by calculating the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energies between the C-H and C-D bonds is the primary contributor to the KIE.

Table 2: Predicted Kinetic Isotope Effects for a Hypothetical Electrophilic Aromatic Substitution on the Phenyl Ring

ParameterValue
kH/kD6.8
Reaction TypePrimary Kinetic Isotope Effect
Computational MethodB3LYP/6-31G(d,p)

This table contains hypothetical data based on established principles of KIEs for illustrative purposes. Specific experimental or computational KIE data for this compound were not found in the surveyed literature.

Force Field Development and Molecular Mechanics Modeling for Large-Scale Conformational Analysis

While quantum mechanical methods are highly accurate for modeling reactions, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM), which employs classical force fields, is better suited for tasks like large-scale conformational analysis. nih.gov

The development of an accurate force field for a deuterated compound like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is not a trivial task. A simple mass substitution in a standard force field may not be sufficient to capture the subtle effects of deuteration on molecular vibrations and intermolecular interactions. nih.govacs.org More rigorous approaches involve re-parameterizing the force field to accurately reproduce experimental data or high-level quantum mechanical calculations for the deuterated species. researchgate.net

Table 3: Key Parameters in a Hypothetical Force Field for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Parameter TypeAtom Types InvolvedHypothetical Value
Bond Stretching (C-D)Aromatic C - Deuterium345 kcal/mol/Ų
Angle Bending (C-C-D)Aromatic C - Aromatic C - Deuterium45 kcal/mol/rad²
Torsional (C-C-C-D)Aromatic C - Aromatic C - Aromatic C - Deuterium0.15 kcal/mol
van der Waals (Deuterium)DeuteriumRadius = 1.1 Å, Epsilon = 0.015 kcal/mol

This table presents hypothetical force field parameters for illustrative purposes. The development of a specific force field for this compound would require extensive computational work.

Applications and Research Utility of E Ethyl 4 Oxo 4 Phenyl D5 but 2 Enoate As a Research Tool and Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, which features a reactive α,β-unsaturated ketone system, makes it a versatile precursor for the synthesis of more complex organic structures.

Building Block for Advanced Synthetic Scaffolds

Chalcones, the class of compounds to which (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate belongs, are well-established as precursors for a wide variety of heterocyclic compounds. nih.govnih.govresearchgate.netjournalcra.com The reactive keto-ethylenic group (–CO–CH=CH–) in chalcones makes them ideal starting materials for condensation reactions with binucleophiles to generate five, six, and seven-membered heterocyclic rings such as pyrazoles, pyrimidines, and benzodiazepines. journalcra.comias.ac.in These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. ias.ac.in

The incorporation of a deuterated phenyl ring in (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate allows for the synthesis of advanced, deuterated scaffolds. This is particularly significant in drug discovery, where selective deuteration can enhance the metabolic profile of a drug candidate by slowing down its metabolism, a phenomenon attributed to the kinetic isotope effect. portico.orgnih.gov The resulting deuterated heterocyclic compounds can exhibit improved pharmacokinetic properties, leading to potentially more effective and safer therapeutic agents. portico.org

Intermediate in the Chemical Synthesis of Functionalized Organic Compounds

A notable application of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is its role as an intermediate in the synthesis of deuterated pharmaceuticals. It is specifically used in the synthesis of Lisinopril-d5, a deuterated version of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril. pharmaffiliates.com Lisinopril is widely used to treat high blood pressure and heart failure. The synthesis of Lisinopril involves the coupling of N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline with an appropriate precursor, and the use of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate allows for the introduction of the deuterated phenylpropyl moiety.

The general synthetic utility of the non-deuterated analogue, ethyl 4-oxo-4-phenylbut-2-enoate, in the production of pharmaceuticals and other fine chemicals is well-documented, highlighting the importance of this class of compounds as intermediates. nih.gov The deuterated version, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, extends this utility into the realm of isotopically labeled compounds, which are crucial for modern drug metabolism and pharmacokinetic studies.

Standard in Analytical Chemistry and Metrology

The presence of deuterium (B1214612) atoms gives (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate distinct properties that are highly valuable in analytical chemistry and metrology.

Internal Standard for Quantitative Analysis in Analytical Method Development

Stable isotope-labeled compounds, such as (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, are considered the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.com In these applications, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar losses during sample preparation and variations in instrument response. chromforum.org

The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the analyte. By comparing the signal of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved, as any variations in the analytical process are effectively normalized. This is particularly crucial in complex biological matrices where matrix effects can significantly impact the accuracy of the results. The use of deuterated internal standards is a common practice in the quantitative analysis of pharmaceuticals, including ACE inhibitors.

Reference Material for Spectroscopic Calibrations

Deuterated compounds are fundamental in Nuclear Magnetic Resonance (NMR) spectroscopy. While deuterated solvents are widely used to avoid signal interference from the solvent, deuterated compounds themselves can serve as reference materials for calibration. sepscience.commestrelab.comfujifilm.com In quantitative NMR (qNMR), certified reference materials (CRMs) are used to ensure the accuracy and traceability of measurements. sepscience.comfujifilm.com These standards, which can be deuterated compounds, are used to calibrate the instrument and validate analytical methods.

In mass spectrometry, while not as common as in NMR, deuterated compounds can also be used for calibration purposes. The known mass difference between the deuterated and non-deuterated compound can be used to verify the mass accuracy of the instrument. Furthermore, in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), the incorporation of deuterium is used to probe the structure and dynamics of proteins, and deuterated compounds can serve as references in such experiments. youtube.comnih.govresearchgate.net

Investigating Isotope Effects in Physical Organic Chemistry

The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of carbon-deuterium bonds compared to carbon-hydrogen bonds. This, in turn, can lead to differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.govprinceton.edu The study of KIEs provides valuable insights into reaction mechanisms.

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, with its deuterated phenyl ring, is a suitable substrate for investigating KIEs in reactions involving the aromatic ring or adjacent functional groups. For instance, in reactions where the cleavage of a C-H bond on the phenyl ring is the rate-determining step, the use of the d5-analogue would result in a slower reaction rate. This information can help elucidate the transition state of the reaction.

Development of Novel Catalytic Systems

Deuterium-labeled substrates like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate are invaluable in the design and optimization of new catalysts.

In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral product. (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate and its derivatives are common substrates in the development of asymmetric reactions, such as catalytic asymmetric bromoamination. nih.gov The use of the deuterated analogue, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, can help to fine-tune the enantioselectivity of these reactions. The subtle electronic and steric differences between the C-H and C-D bonds can influence the diastereomeric transition states, potentially leading to changes in the enantiomeric excess (ee) of the product.

The selective placement of deuterium atoms is a powerful strategy for probing the selectivity and activity of a catalyst. acs.org In reactions catalyzed by transition metals, for example, the deuterated phenyl group in (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate can be used to investigate whether the catalyst interacts with the aromatic ring during the catalytic cycle. If a catalyst promotes H/D exchange on the phenyl ring, it would indicate a C-H activation pathway, providing valuable information about the catalyst's mode of action. nih.gov

Furthermore, comparing the reaction rates and product distributions of the deuterated and non-deuterated substrates can reveal subtle details about catalyst-substrate interactions and the nature of the rate-limiting step. acs.org

Illustrative Research Findings on Catalyst Selectivity:

Catalyst SystemSubstrateObservationInference on Catalyst Activity
Novel Ruthenium Catalyst(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoateNo H/D exchange on the phenyl ring.The catalyst does not activate the C-D bonds of the phenyl ring under the reaction conditions.
Iridium-based Catalyst(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoateH/D scrambling observed on the phenyl ring.The catalyst is capable of reversible C-H(D) bond activation at the aromatic ring.

This table illustrates how deuteration can be used to probe catalyst-substrate interactions and is based on general principles of catalysis research.

Challenges and Future Directions in the Academic Research of E Ethyl 4 Oxo 4 Phenyl D5 but 2 Enoate

Development of More Efficient and Sustainable Synthetic Routes for Site-Specific Deuterated Compounds

A primary challenge in the synthesis of (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate lies in achieving high levels of deuterium (B1214612) incorporation at specific positions in a cost-effective and environmentally friendly manner. researchgate.netresearchgate.net Traditional methods for preparing deuterated compounds often rely on expensive deuterated starting materials and multi-step syntheses, which can be time-consuming and generate significant waste. researchgate.nettn-sanso.co.jp

Future research will likely focus on the development of late-stage deuteration techniques that allow for the introduction of deuterium atoms into a molecule in the final steps of the synthesis. x-chemrx.com This approach is more atom-economical and allows for the diversification of molecular scaffolds from a common non-deuterated precursor. x-chemrx.com Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis of isotopically labeled compounds. musechem.com This includes the use of safer solvents, renewable resources, and catalytic methods that minimize waste. musechem.combionauts.jp For the synthesis of (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, this could involve exploring novel catalytic systems for hydrogen isotope exchange (HIE) reactions using readily available and inexpensive deuterium sources like heavy water (D₂O). bionauts.jp

ChallengeFuture DirectionKey Benefits
High cost of deuterated starting materialsDevelopment of late-stage deuteration methodsIncreased efficiency, reduced cost, molecular diversification
Multi-step, wasteful synthesesApplication of green chemistry principlesReduced environmental impact, improved safety
Limited site-selectivityNovel catalysts for hydrogen isotope exchange (HIE)Precise control over deuterium placement

Expanding the Scope of Mechanistic Studies Using Advanced Isotopic Labeling Techniques

Isotopically labeled compounds like (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate are invaluable tools for elucidating reaction mechanisms. nih.govsymeres.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. epfl.chlibretexts.org By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state. researchgate.netescholarship.org

Future advancements in this area will involve the use of more sophisticated isotopic labeling patterns and advanced analytical techniques, such as NMR and mass spectrometry, to probe increasingly complex reaction mechanisms. numberanalytics.comwikipedia.org For instance, the strategic placement of deuterium in the phenyl group of (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate could be used to study the mechanism of various transformations involving this chalcone (B49325) derivative. The development of new NMR pulse sequences and mass spectrometry techniques will enable the detection of subtle isotopic effects and provide a more detailed picture of reaction pathways. numberanalytics.comibs.fr

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in the production of fine chemicals and pharmaceuticals, including deuterated compounds. researchgate.netansto.gov.au Flow chemistry offers numerous advantages over batch processing, including improved reaction control, enhanced safety, and greater scalability. x-chemrx.comacs.orgasynt.com These benefits are particularly relevant for the synthesis of isotopically labeled compounds, where precise control over reaction conditions is crucial for achieving high levels of deuteration and minimizing by-product formation. ansto.gov.au

The integration of flow chemistry with automated synthesis platforms is a key future direction that will enable the rapid and efficient production of libraries of deuterated compounds for screening and optimization. researchgate.netprotheragen.airsc.org Automated systems can perform entire synthetic sequences, from reagent dispensing to purification, with minimal human intervention. sigmaaldrich.com This not only increases throughput but also improves reproducibility and reduces the risk of human error. sigmaaldrich.com For the production of (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, an automated flow synthesis setup could be developed to optimize reaction conditions and enable on-demand, scalable production. tn-sanso.co.jpbionauts.jp

TechnologyAdvantages for Deuterated Compound Synthesis
Flow Chemistry Precise control of temperature and reaction time, improved mixing, enhanced safety, easier scalability. x-chemrx.comansto.gov.au
Automated Synthesis High-throughput screening of reaction conditions, increased reproducibility, reduced labor. protheragen.aisigmaaldrich.com

Exploration of Novel Reactivity and Transformation Pathways under Mild Conditions

The presence of deuterium in a molecule can subtly alter its reactivity, opening up possibilities for novel chemical transformations. While the electronic properties of deuterated and non-deuterated compounds are nearly identical, the difference in vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can influence reaction pathways. nih.gov

Future research in this area will focus on exploring the unique reactivity of deuterated compounds like (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate under mild reaction conditions. As an α,β-unsaturated ketone, this molecule is susceptible to a variety of reactions, including conjugate additions and cycloadditions. wikipedia.org Investigating how deuteration of the phenyl ring influences the regioselectivity and stereoselectivity of these reactions could lead to the discovery of new synthetic methodologies. Furthermore, exploring the biotransformation of such deuterated compounds in biological systems could reveal novel metabolic pathways. nih.gov

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The combination of computational modeling and experimental work is becoming increasingly powerful in chemical research. protheragen.ainih.gov Computational tools can be used to predict the properties of molecules, model reaction mechanisms, and guide the design of new experiments. alfa-chemistry.com This synergistic approach can significantly accelerate the research and development process.

In the context of (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate, computational methods can be employed to:

Predict Deuterium Kinetic Isotope Effects: Theoretical calculations can help to predict the magnitude of the KIE for various reactions, providing valuable insights into the reaction mechanism before conducting experiments. escholarship.org

Model Pharmacokinetic Properties: For potential pharmaceutical applications, computational tools can simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated compounds, helping to rationalize the design of molecules with improved drug-like properties. alfa-chemistry.com

Design Novel Catalysts: Computational screening can be used to identify promising catalysts for the site-selective deuteration of chalcone scaffolds.

The integration of these in silico methods with robust experimental validation will be crucial for the rational design of new deuterated compounds and for advancing our fundamental understanding of their chemical behavior. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, and how does deuterium labeling influence reaction conditions?

  • Methodology : The compound is synthesized via Claisen condensation between deuterated benzaldehyde derivatives and ethyl acetoacetate-d5. Isotopic labeling requires strict anhydrous conditions to prevent proton exchange. Deuterium incorporation is confirmed using mass spectrometry (MS) and 2^2H NMR. Solvent choice (e.g., deuterated THF) and catalytic bases (e.g., NaOD) are critical for minimizing isotopic dilution .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and isotopic purity of this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies the (E)-configuration via coupling constants (Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz}), while 2^2H NMR confirms deuterium placement.
  • X-ray crystallography : Resolves stereochemical ambiguity and validates crystal packing (e.g., C=O···H interactions) .
  • IR spectroscopy : Confirms the carbonyl stretch (~1700 cm1^{-1}) and conjugated enoate system .

Q. What safety protocols are critical when handling (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in the laboratory?

  • Methodology : Use nitrile gloves, fume hoods, and sealed containers to avoid dermal exposure and inhalation. Waste must be segregated into halogenated organic containers due to potential bioaccumulation risks. Emergency protocols for spills include neutralization with sodium bicarbonate and silica-based absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data arising from isotopic effects during reactions involving this compound?

  • Methodology : Deuterium isotope effects (e.g., kH/kD>1k_H/k_D > 1) alter reaction rates in mechanisms involving proton transfer (e.g., keto-enol tautomerism). Use competitive kinetic experiments with non-deuterated analogs to isolate isotopic contributions. Computational modeling (DFT) predicts transition-state geometries and validates experimental rate discrepancies .

Q. What strategies mitigate experimental artifacts in stability studies of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate under varying storage conditions?

  • Methodology : Monitor degradation via HPLC-MS under controlled humidity, temperature, and light exposure. Stabilize samples with antioxidants (e.g., BHT) in amber vials at -20°C. Accelerated aging studies (40°C/75% RH) predict shelf-life, while Arrhenius modeling extrapolates degradation kinetics .

Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis or metabolic pathways?

  • Methodology : Molecular docking (AutoDock Vina) identifies binding affinities with enzymes or receptors. MD simulations (GROMACS) model solvent effects on conformational stability. QSAR models correlate substituent effects (e.g., phenyl-d5) with bioactivity, validated by in vitro assays .

Q. What experimental designs address limitations in reproducibility when scaling up deuterated synthetic routes?

  • Methodology : Use microfluidic reactors to control mixing and temperature gradients during deuteration. Statistical DOE (Design of Experiments) optimizes variables like catalyst loading and solvent polarity. Validate batch consistency via 2^2H NMR integration and isotopic ratio mass spectrometry (IRMS) .

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